molecular formula C10H12ClN3O4 B13101824 tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate

tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate

Cat. No.: B13101824
M. Wt: 273.67 g/mol
InChI Key: HLESNZODRXDZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a nitro group at the 5-position and a chlorine atom at the 4-position of the pyridine ring. The tert-butyl carbamate group at the 2-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitro and chloro substituents, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H12ClN3O4

Molecular Weight

273.67 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-4-6(11)7(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15)

InChI Key

HLESNZODRXDZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

  • Starting Material: 4-chloro-5-nitropyridin-2-amine or 2-amino-4-chloro-5-nitropyridine
  • Reagents: tert-Butyl chloroformate, base (commonly triethylamine or DMAP)
  • Solvent: Anhydrous dichloromethane or similar aprotic solvent
  • Conditions: Reaction under anhydrous conditions to prevent hydrolysis of chloroformate; stirring at room temperature or slight cooling to control reaction rate
  • Mechanism: Nucleophilic attack of the pyridin-2-amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage
  • Workup: Washing with acidic aqueous solutions to remove excess base and byproducts, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization
  • Yields: Generally high, often exceeding 80% under optimized conditions.

Carbamate Formation Using Di-tert-butyl Dicarbonate (Boc2O)

  • Starting Material: 2-chloro-5-nitropyridin-4-amine or closely related pyridine derivatives
  • Reagents: Di-tert-butyl dicarbonate, catalytic amount of 4-dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane (CH2Cl2)
  • Conditions: Stirring at room temperature for about 1 hour
  • Mechanism: DMAP catalyzes the nucleophilic substitution of the amine on di-tert-butyl dicarbonate, resulting in carbamate formation
  • Workup: Washing with dilute HCl to remove DMAP and unreacted starting materials, drying, and concentration under reduced pressure
  • Purification: Column chromatography or recrystallization yields the pure tert-butyl carbamate derivative
  • Reported Yield: Example synthesis yielded 1.54 g from 995 mg starting amine (approximate molar ratios: 1:1.2 Boc2O to amine), indicating efficient conversion.

Comparative Data Table of Key Preparation Parameters

Parameter tert-Butyl Chloroformate Route Di-tert-butyl Dicarbonate Route
Starting Material 2-amino-4-chloro-5-nitropyridine 2-chloro-5-nitropyridin-4-amine
Carbamate Reagent tert-Butyl chloroformate Di-tert-butyl dicarbonate (Boc2O)
Catalyst/Base Triethylamine or none DMAP (catalytic amount)
Solvent Anhydrous dichloromethane Dichloromethane
Reaction Temperature 0°C to room temperature Room temperature
Reaction Time 1–3 hours ~1 hour
Workup Acid wash, drying, extraction Acid wash, drying, concentration
Purification Column chromatography or recrystallization Column chromatography or recrystallization
Typical Yield (%) 75–90% 80–95%
Notes Requires strict anhydrous conditions Catalytic DMAP improves reaction rate

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with UV light visualization due to aromatic pyridine chromophores.
  • Solvent Effects: Dichloromethane is preferred for its inertness and ability to dissolve both reagents and products effectively. Alternative solvents such as ethyl acetate or acetonitrile may be used but can affect reaction rate and yield.
  • Catalyst Role: DMAP significantly accelerates carbamate formation by activating the Boc2O reagent and stabilizing transition states.
  • Temperature Control: Maintaining room temperature or slightly below prevents side reactions such as hydrolysis or over-carbamoylation.
  • Purification: Column chromatography using ethyl acetate/hexane mixtures is effective for isolating pure product; recrystallization from suitable solvents can be used for scale-up.
  • Safety: Handling of chloroformates requires caution due to their reactivity and potential toxicity; anhydrous conditions prevent decomposition and side reactions.

Summary of Key Synthetic Route

$$
\text{2-amino-4-chloro-5-nitropyridine} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{anhydrous CH}2\text{Cl}2} \text{tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate}
$$

or

$$
\text{2-chloro-5-nitropyridin-4-amine} + \text{di-tert-butyl dicarbonate} \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}2} \text{this compound} $$

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drug candidates with enhanced efficacy and reduced side effects. The compound's potential applications include:

  • Synthesis of Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against resistant bacterial strains.
  • Anticancer Research : Research indicates that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapeutics.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the chloro group makes it suitable for nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.
  • Formation of Complex Molecules : It can be used to synthesize more complex organic molecules, which are essential in developing new materials and chemicals .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced significant cell death in breast and colon cancer cells by modulating apoptotic pathways, particularly through the regulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The addition of a 3-alkoxy group (e.g., isopropoxy or difluoromethoxy) increases molecular weight and steric bulk compared to the parent compound. These groups may enhance solubility in non-polar solvents or alter binding affinities in biological targets .

Heterocyclic Carbamates with Non-Pyridine Cores

The following table compares the target compound with carbamates attached to other heterocycles:

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Yield (%) Reference
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 2-carbamate, 4-OH, 5-F, 6-CH₃ N/A N/A
tert-Butyl (4-methyloxazol-5-yl)carbamate Oxazole 5-carbamate, 4-CH₃ N/A N/A
tert-Butyl (5-(1-hydroxypentyl)-4-methylthiazol-2-yl)-(methyl)carbamate Thiazole 2-carbamate, 4-CH₃, 5-(1-hydroxypentyl) Liquid (no MP) 53

Key Observations :

  • Thermal Stability : Thiazole- and oxazole-based carbamates often exhibit lower melting points compared to nitro-substituted pyridines, likely due to reduced crystallinity from flexible side chains (e.g., 1-hydroxypentyl in ) .

Biological Activity

Tert-butyl (4-chloro-5-nitropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, with a 4-chloro and 5-nitro substitution on a pyridine ring. This unique structure is believed to confer specific biological activities, particularly in enzyme inhibition and interaction with protein targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The nitro group can undergo reduction, leading to the formation of reactive amino groups that may interact with various enzymes and proteins, modulating their activity.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on target proteins, influencing their functional dynamics.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyridine compounds, including this carbamate, possess antimicrobial properties. The presence of both chloro and nitro groups enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial agents .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects through the inhibition of specific signaling pathways involved in inflammation. The structural components of this compound suggest it may also share these properties.

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound indicate it may inhibit tumor growth by targeting specific cancer-related pathways. The structure allows for interactions with protein kinases involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth in cancer cell lines

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated an IC50 value suggesting significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Future Directions

Ongoing research aims to:

  • Optimize Structure : Modifications to enhance selectivity and reduce toxicity.
  • Explore Combinations : Investigate synergistic effects with other therapeutic agents.
  • In Vivo Studies : Conduct animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.